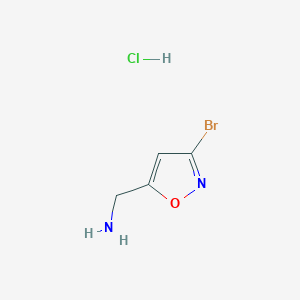

(3-Bromoisoxazol-5-yl)methylamine hydrochloride

Descripción general

Descripción

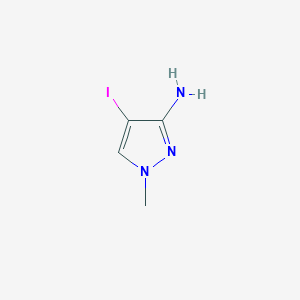

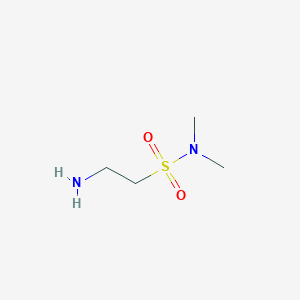

The compound (3-Bromoisoxazol-5-yl)methylamine hydrochloride is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known for their tautomerism, where they can exist in different forms depending on the solvent and conditions. The presence of a bromine atom at the 3-position and a methylamine group suggests potential reactivity and applications in chemical synthesis.

Synthesis Analysis

The synthesis of related brominated isoxazole compounds has been explored in various studies. For instance, the synthesis of 3-bromo-5-methylisoxazole-4-carboxylate, a compound with structural similarities to (3-Bromoisoxazol-5-yl)methylamine hydrochloride, was achieved through a key step involving the preparation of a 3-bromoisoxazole intermediate . This suggests that the synthesis of (3-Bromoisoxazol-5-yl)methylamine hydrochloride could potentially involve the introduction of a bromine atom into an isoxazole precursor followed by the addition of a methylamine group.

Molecular Structure Analysis

Isoxazole derivatives exhibit interesting structural properties due to their heteroaromatic nature. The molecular structure of isoxazole compounds can be influenced by substituents, as seen in the case of 3-phenyl and 4-phenyl isoxazol-5-ones, which show remarkable differences in their physical properties in the solid phase . The presence of a bromine atom and a methylamine group in (3-Bromoisoxazol-5-yl)methylamine hydrochloride would likely impact its molecular structure and properties.

Chemical Reactions Analysis

The reactivity of isoxazole derivatives can vary significantly depending on their substitution pattern. Brominated isoxazoles, such as those mentioned in the literature, are often used as intermediates in the synthesis of more complex molecules due to their ability to undergo further chemical transformations . The bromine atom in (3-Bromoisoxazol-5-yl)methylamine hydrochloride would be expected to make it a versatile intermediate for various chemical reactions, including nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their tautomeric forms and the nature of their substituents. For example, isoxazol-5-ones have been compared to carboxylic acids in terms of their acidity, and their basicity has been recorded . The introduction of a bromine atom and a methylamine group in (3-Bromoisoxazol-5-yl)methylamine hydrochloride would contribute to its unique physical and chemical properties, which could be explored in further studies.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Characterization

One application involves the synthesis of novel families of diarylisoxazoles to improve biochemical selectivity and antiplatelet efficacy. These compounds, derived from structural modifications of known selective cyclooxygenase-1 (COX-1) inhibitors, demonstrate potent and selective inhibition of COX-1, affecting platelet aggregation through the inhibition of COX-1-dependent thromboxane A2. This finding suggests potential therapeutic applications in controlling diseases related to platelet aggregation and COX-1 activity (Vitale et al., 2013).

Catalytic Applications in Organic Synthesis

Another significant application is in the field of organic synthesis, where methylamine derivatives with 1,2-azole fragments and their palladium complexes exhibit high catalytic activity in the Suzuki reaction in aqueous media. This research highlights the potential of these compounds in facilitating cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules (Akishina et al., 2021).

Controlled Release Systems

In the development of intelligent carriers for drug delivery, photo-responsive polyethyleneimine (PEI) microcapsules have been fabricated using compounds bearing photodegradable ortho-nitrobenzyl groups. These microcapsules demonstrate the potential for controlled release upon UV irradiation, offering a novel approach for drug delivery systems that can be externally controlled (Li et al., 2016).

Synthesis of Potent Apoptotic Agents

The synthesis of isoxazoline derivatives linked to benzoisothiazoles has been explored for their cytotoxic and antineoplastic activities. Some of these synthesized compounds show potent cytotoxicity and could serve as lead compounds for the development of new anticancer agents (Byrappa et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEMWTVPLLIRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612067 | |

| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromoisoxazol-5-yl)methylamine hydrochloride | |

CAS RN |

90802-21-4 | |

| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-1,2-oxazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)